molecular formula C9H8O5 B13226286 2-Formyl-4-hydroxy-5-methoxybenzoic acid

2-Formyl-4-hydroxy-5-methoxybenzoic acid

Katalognummer: B13226286
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: JBPIGVPCIVHVNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-hydroxy-5-methoxybenzoic acid typically involves the formylation of 4-hydroxy-5-methoxybenzoic acid. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base, such as sodium hydroxide, are used to introduce the formyl group at the ortho position relative to the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formyl-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: 2-Hydroxy-4-methoxybenzoic acid.

    Reduction: 2-Hydroxymethyl-4-hydroxy-5-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Formyl-4-hydroxy-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized as an intermediate in the production of dyes, fragrances, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Formyl-4-hydroxy-5-methoxybenzoic acid involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The formyl group can undergo nucleophilic addition reactions, potentially modifying the function of enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Hydroxy-3-methoxybenzoic acid: Differently substituted, leading to variations in chemical properties and reactivity.

    2-Hydroxy-4-methoxybenzoic acid: Similar structure but with different substitution patterns affecting its chemical behavior.

Uniqueness

2-Formyl-4-hydroxy-5-methoxybenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Eigenschaften

Molekularformel

C9H8O5

Molekulargewicht

196.16 g/mol

IUPAC-Name

2-formyl-4-hydroxy-5-methoxybenzoic acid

InChI

InChI=1S/C9H8O5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3,(H,12,13)

InChI-Schlüssel

JBPIGVPCIVHVNA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(=O)O)C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.